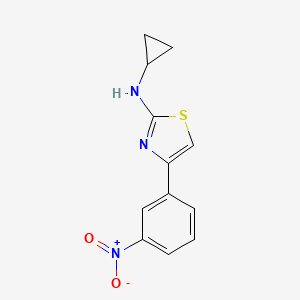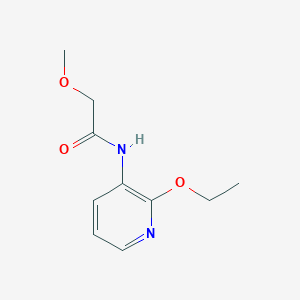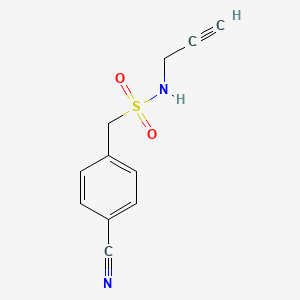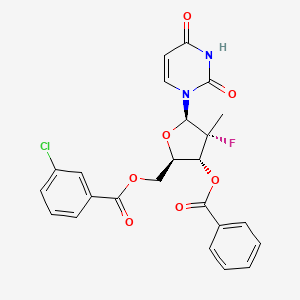
n-Cyclopropyl-4-(3-nitrophenyl)thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Cyclopropyl-4-(3-nitrophenyl)thiazol-2-amine is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-Cyclopropyl-4-(3-nitrophenyl)thiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-nitrobenzaldehyde with cyclopropylamine to form an intermediate Schiff base, which is then cyclized with a thioamide to yield the desired thiazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
n-Cyclopropyl-4-(3-nitrophenyl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The thiazole ring can participate in reduction reactions, often leading to the formation of dihydrothiazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Formation of amino derivatives.
Reduction: Formation of dihydrothiazole derivatives.
Substitution: Formation of nitro or halogen-substituted derivatives.
Applications De Recherche Scientifique
n-Cyclopropyl-4-(3-nitrophenyl)thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for use in the development of novel materials, such as organic semiconductors and sensors.
Biological Studies: It is used in studies to understand the interaction of thiazole derivatives with enzymes and receptors, providing insights into their mechanism of action.
Mécanisme D'action
The mechanism of action of n-Cyclopropyl-4-(3-nitrophenyl)thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfathiazole: An antimicrobial agent with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Tiazofurin: An anticancer agent with a thiazole ring.
Uniqueness
n-Cyclopropyl-4-(3-nitrophenyl)thiazol-2-amine is unique due to the presence of the cyclopropyl group and the nitrophenyl substituent, which confer distinct chemical and biological properties. These structural features can enhance its binding affinity to biological targets and improve its pharmacokinetic profile compared to other thiazole derivatives .
Propriétés
Formule moléculaire |
C12H11N3O2S |
|---|---|
Poids moléculaire |
261.30 g/mol |
Nom IUPAC |
N-cyclopropyl-4-(3-nitrophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H11N3O2S/c16-15(17)10-3-1-2-8(6-10)11-7-18-12(14-11)13-9-4-5-9/h1-3,6-7,9H,4-5H2,(H,13,14) |
Clé InChI |
LIBAABWXCSWTFE-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-(2-Azabicyclo[2.1.1]hexan-4-yl)propan-2-ol](/img/structure/B14905406.png)






